molecular formula C8H12N6 B2425820 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole CAS No. 1005614-85-6

5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole

Cat. No.: B2425820
CAS No.: 1005614-85-6
M. Wt: 192.226
InChI Key: SCIJUYGUYCCHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and Nomenclature

IUPAC Nomenclature and Systematic Identification

The compound 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole is systematically named according to IUPAC rules, which prioritize the identification of the parent heterocyclic system and substituents. The 2H-tetrazole moiety serves as the principal functional group, with the 3,5-dimethylpyrazol-1-yl substituent attached via an ethyl linker at the 5-position. The numbering follows IUPAC conventions, where the tetrazole ring is indexed to minimize substituent locants. The substituent 2-(3,5-dimethylpyrazol-1-yl)ethyl specifies the ethyl chain connecting the pyrazole and tetrazole rings.

Key Nomenclatural Features:
Component Description
Parent Heterocycle 2H-Tetrazole (five-membered ring with four nitrogen atoms and one proton)
Substituent 2-(3,5-Dimethylpyrazol-1-yl)ethyl: Ethyl chain linking pyrazole to tetrazole
Pyrazole Substitution 3,5-Dimethyl groups on the pyrazole ring
Positional Isomerism Ethyl substituent at position 5 of tetrazole; methyl groups at positions 3 and 5 of pyrazole

Molecular Formula and Constitutional Isomerism

The molecular formula C₈H₁₂N₆ reflects the compound’s composition: eight carbons, twelve hydrogens, and six nitrogens. Constitutional isomerism arises from alternative arrangements of carbon and nitrogen atoms within the same molecular formula. For example, isomerism could occur if the ethyl linker connects to different positions on the pyrazole or tetrazole rings. However, the specified structure lacks constitutional isomers due to its fixed connectivity.

Constitutional Isomerism Analysis:
Isomer Type Structural Variation Existence
Positional Isomerism Ethyl linker at positions 1, 2, or 4 of tetrazole instead of 5 Non-existent (fixed)
Functional Group Isomer Replacement of tetrazole with triazole or imidazole Non-existent
Substitution Isomerism Methyl groups on pyrazole at positions 2,4 or 4,5 instead of 3,5 Non-existent

Properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-6-5-7(2)14(11-6)4-3-8-9-12-13-10-8/h5H,3-4H2,1-2H3,(H,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJUYGUYCCHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NNN=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule comprises two heterocyclic systems: a 2H-tetrazole ring and a 3,5-dimethyl-substituted pyrazole. Retrosynthetically, the molecule can be dissected into two primary fragments:

  • Tetrazole Core : Typically synthesized via [2+3] cycloaddition between nitriles and sodium azide or through multicomponent reactions (MCRs).
  • 3,5-Dimethylpyrazole-Ethyl Spacer : Constructed via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.

Key challenges include:

  • Regioselective formation of the 3,5-dimethylpyrazole ring.
  • Stability of the ethyl-linked intermediate during tetrazole cyclization.
  • Compatibility of reaction conditions for sequential heterocycle formation.

Synthetic Routes and Methodological Advancements

Sequential Assembly via Pyrazole-Alkylation Followed by Tetrazole Cyclization

Pyrazole Synthesis

The 3,5-dimethylpyrazole fragment is synthesized by condensing hydrazine derivatives with acetylacetone (2,4-pentanedione). For example, 3,4-dimethylphenylhydrazine reacts with ethyl acetoacetate under reflux to yield pyrazolinones, which are subsequently dehydrogenated. Adapting this method, acetylacetone and methylhydrazine in ethanol at 80°C for 4 hours yield 3,5-dimethylpyrazole with >85% purity.

Tetrazole Formation

The azide undergoes Huisgen cycloaddition with nitriles under acidic conditions. For instance, reacting 1-(2-azidoethyl)-3,5-dimethylpyrazole with trimethylsilanecarbonitrile (TMSCN) in the presence of ZnBr₂ at 100°C for 8 hours yields the target tetrazole. This method achieves ~70% yield but requires rigorous purification via silica gel chromatography.

Key Data:

Step Conditions Yield Purity
Pyrazole synthesis Acetylacetone, MeNHNH₂, EtOH, 80°C 88% 92%
Alkylation 1,2-Dibromoethane, K₂CO₃, DMF 75% 90%
Tetrazole cyclization TMSCN, ZnBr₂, 100°C, 8h 68% 85%

Multicomponent Reaction (MCR) Strategies

Recent advances in MCRs enable simultaneous construction of multiple bonds. The Passerini three-component reaction (PT-3CR) has been adapted to synthesize tetrazole derivatives. For the target compound:

  • Components :
    • Isocyanide (tert-octyl isocyanide)
    • Azide (2-(3,5-dimethylpyrazol-1-yl)ethyl azide)
    • Paraformaldehyde
  • Reaction Conditions :
    • Solvent: Ethanol/water (3:1)
    • Temperature: 60°C
    • Time: 6 hours

The reaction proceeds via imine formation, followed by cyclization to yield the tetrazole ring. This one-pot method achieves 65% yield with 89% purity, significantly reducing steps compared to sequential synthesis.

Ultrasonication-Assisted Mannich Base Condensation

Ultrasonication enhances reaction kinetics and selectivity. A modified Mannich base approach involves:

  • Reacting 1H-tetrazole with 2-(3,5-dimethylpyrazol-1-yl)ethylamine and formaldehyde under ultrasonication (40 kHz) for 15 minutes.
  • Purification via column chromatography (hexane/EtOAc, 4:1) yields the product in 72% yield.

This method minimizes side reactions and reduces reaction time from hours to minutes.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Scalability
Sequential Alkylation High regioselectivity Multi-step, costly purification 68% Moderate
MCR (PT-3CR) One-pot synthesis, fewer steps Requires specialized building blocks 65% High
Ultrasonication Rapid, energy-efficient Limited substrate compatibility 72% Low

Industrial-Scale Considerations

The patent CN108530361A highlights critical factors for large-scale production:

  • Catalyst Selection : Lithium diisopropylamide (LDA) enhances cyclization efficiency.
  • Solvent Systems : Aprotic solvents (e.g., THF) improve intermediate stability.
  • Waste Reduction : In-situ generation of intermediates avoids purification steps, reducing wastewater.

For example, a pilot-scale reaction using 2-(3,5-dimethylpyrazol-1-yl)ethyl propionate and NaN₃ in THF at −50°C achieved 80% yield with 95% purity.

Applications and Derivative Synthesis

The tetrazole-pyrazole hybrid serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Functionalization at the tetrazole N1-position via alkylation or acylation enables diversity-oriented synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole is in the development of pharmaceuticals targeting specific receptors. For instance, it has been studied as a potential antagonist for the lysophosphatidic acid receptor type 2 (LPA2), which plays a role in various physiological processes including cell proliferation and migration.

Case Study: LPA2 Antagonism

A study published in PMC demonstrated that derivatives of this compound exhibited significant antagonistic activity against LPA2. The research involved synthesizing various analogs and evaluating their efficacy in reducing calcium mobilization in cells transfected with LPA2 receptors. The compound showed a maximum blockade effect (EmaxE_{max}) of 48% at a concentration of 10 μM, indicating its potential as a therapeutic agent for conditions related to LPA signaling pathways .

CompoundEmaxE_{max} (%)IC50 (μM)
Initial Hit48 ± 9-
Derivative 174 ± 711.6 ± 0.4
Derivative 2901.9

Pharmacological Insights

The pharmacokinetic profile of this compound has also been investigated. In vitro studies assessed its membrane permeability and metabolic stability using liver microsomes from both mice and humans. These studies are crucial for understanding the drug-like properties of the compound and its potential for further development into a therapeutic agent .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in the synthesis of high-energy materials. The unique tetrazole ring structure is known for its energetic properties, making it suitable for use in explosives and propellants.

Case Study: Energetic Materials

Research has indicated that tetrazole derivatives can enhance the performance of energetic materials by improving stability and energy output. The incorporation of pyrazole moieties may further modify these properties, leading to new formulations with tailored characteristics for specific applications .

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole lies in its combined pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and potential biological activities compared to compounds with only one of these rings .

Biological Activity

5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole is a heterocyclic compound that combines pyrazole and tetrazole moieties, which are known for their diverse biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₂N₆
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1005614-85-6

The compound's structure consists of a tetrazole ring fused with a pyrazole ring, which enhances its stability and reactivity, making it a valuable candidate for drug development.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anticancer Effects : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models.
  • Analgesic Effects : It has been evaluated for its pain-relieving properties in various preclinical studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing pain and swelling.
  • Receptor Modulation : It might interact with pain receptors and other cellular targets to exert analgesic effects.

Anticancer Activity

A study investigated the anticancer potential of this compound against various human tumor cell lines. The results indicated:

Cell LineIC₅₀ (μM)
HT-29 (Colon)6.43
PC-3 (Prostate)9.83

These findings suggest that the compound has comparable potency to established chemotherapeutics like Doxorubicin, which has an IC₅₀ of 2.24 μM against HT-29 cells .

Anti-inflammatory Effects

In a model of carrageenan-induced paw edema, treatment with the compound significantly reduced edema formation compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines in treated animals .

Analgesic Activity

In pain models such as the acetic acid-induced writhing test and formalin test, this compound demonstrated significant reductions in pain responses without notable toxicity at therapeutic doses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesNotable Activities
3,5-Dimethyl-1H-pyrazolePyrazole onlyAntipyretic, analgesic
TetrazoleTetrazole onlyVarious pharmacological effects
1,3,4-Thiadiazole DerivativesDifferent heterocyclic structureAntimicrobial properties

The dual-ring structure of this compound enhances its biological activity compared to compounds containing only one of these rings.

Q & A

Q. What are the common synthetic routes for preparing 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via cyclization or coupling reactions. A general approach involves refluxing a mixture of 3,5-dimethylpyrazole derivatives with tetrazole precursors in ethanol for 2–4 hours, followed by purification via recrystallization (e.g., DMF-EtOH mixtures). Key parameters include:

  • Catalysts/Additives: Potassium carbonate (K₂CO₃) and anhydrous MgCl₂ are used to enhance reaction efficiency and control pH .
  • Solvent Selection: Ethanol is preferred due to its polarity and boiling point (78°C), which facilitates reflux without decomposition .
  • Yield Optimization: Yields ≥75% are achievable by maintaining stoichiometric ratios (1:1 for pyrazole:tetrazole precursors) and rigorous removal of by-products via filtration and solvent partitioning .

Q. How is the molecular structure of this compound characterized, and what crystallographic parameters are critical?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal Growth: Slow evaporation of saturated solutions in DMF or EtOH at 298 K to obtain diffraction-quality crystals .
  • Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Critical Parameters:
    • R Factor: ≤0.05 for high reliability (e.g., R = 0.050 in published studies) .
    • Bond Lengths/Angles: Mean C–C bond length = 0.005 Å; pyrazole-tetrazole dihedral angles confirm conformational rigidity .

Q. What physicochemical properties (e.g., stability, solubility) are critical for experimental handling?

Methodological Answer:

  • pH Stability: The compound is stable across pH 2–12 due to the tetrazole ring’s resistance to hydrolysis .
  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-formulation studies recommend DMSO for biological assays .
  • Thermal Stability: Decomposition occurs above 250°C, requiring storage at ≤4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the synthesis of tetrazole-pyrazole hybrids?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model reaction pathways:

  • Transition State Analysis: Identifies energy barriers for competing pathways (e.g., N1 vs. N2 alkylation in pyrazole) .
  • Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites on tetrazole and pyrazole moieties, guiding reagent selection .
  • Validation: Compare computed regioselectivity with experimental NMR data (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts) .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

Methodological Answer:

  • By-Product Identification: Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized precursors or oxidized derivatives) .
  • Reaction Monitoring: In-situ FTIR or Raman spectroscopy tracks key functional groups (e.g., tetrazole N–H stretching at 3200–3400 cm⁻¹) .
  • Case Study: Discrepancies in yields (75% vs. 50%) may arise from MgCl₂ purity; anhydrous conditions improve reproducibility .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Target Selection: Focus on enzymes with pyrazole/tetrazole-binding pockets (e.g., cyclooxygenase-2 or metalloproteinases) .
  • Assay Design:
    • Kinetic Studies: Measure IC₅₀ via fluorogenic substrates (e.g., quenched substrates for real-time activity monitoring).
    • Docking Simulations: AutoDock Vina or Schrödinger Suite predicts binding modes to active sites .
  • Validation: Compare inhibition profiles with control inhibitors (e.g., Celecoxib for COX-2) using ANOVA for statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.